5-(Difluoromethoxy)pyridin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
5-(difluoromethoxy)pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O.2ClH/c7-6(8)11-4-1-2-5(9)10-3-4;;/h1-3,6H,(H2,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXIJTIIZFQDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloropyridin-2-amine with difluoromethyl ether under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)pyridin-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
4-(Difluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound with a difluoromethoxy group attached to a pyridine ring. Its molecular formula is C7H9Cl2F2N. The compound is used in chemical and biological applications because of its properties, with the difluoromethoxy group enhancing its reactivity and solubility, making it a valuable intermediate in organic synthesis. Studies suggest that 4-(difluoromethoxy)pyridin-2-amine dihydrochloride interacts with biological systems, showing potential as a drug candidate. Interaction studies often focus on its binding affinity to specific proteins or enzymes involved in disease pathways, helping to elucidate its mechanism of action and inform further modifications to enhance efficacy and reduce toxicity.
Potential Therapeutic Applications
- Anti-Cancer Properties Research suggests that compounds with similar structures to 4-(Difluoromethoxy)pyridin-2-amine dihydrochloride may exhibit anti-cancer properties, making them potential candidates for developing new therapeutic agents.
- SMYD2 Inhibition A related compound, a 3-(difluoromethoxy)phenyl derivative, displayed high potency and binding efficiency with an IC50 = 0.8 μM, suggesting it could be used to inhibit SMYD2 .
- Bioactive Material Intermediate 2-aminopyridine derivatives having fluorine substituents are useful as bioactive-material intermediates for the preparation of CCR5 (cellular chemokine receptor 5) modulators or anti-infective agents .
Enhancing Drug Properties
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 5-(difluoromethoxy)pyridin-2-amine dihydrochloride with structurally related pyridin-2-amine dihydrochloride derivatives:
*Calculated based on standard atomic weights.
Key Observations:
- Substituent Position : The 5- vs. 6-position of the difluoromethoxy group (e.g., 5- vs. 6-isomer) significantly alters electronic distribution and steric interactions. The 5-position in the target compound may favor interactions with hydrophobic enzyme pockets .
- Functional Groups : Chloro () and piperazinyl () substituents introduce distinct pharmacological profiles compared to the difluoromethoxy group, which offers metabolic stability due to fluorine’s resistance to oxidation .
- Dihydrochloride Salts : All listed compounds utilize dihydrochloride salts to improve aqueous solubility, critical for bioavailability in drug formulations .
Biological Activity
5-(Difluoromethoxy)pyridin-2-amine dihydrochloride is a novel compound that has garnered attention in the pharmaceutical and chemical research communities due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound, with the CAS number 1707365-40-9, features a pyridine ring substituted with a difluoromethoxy group at the 5-position. The molecular formula is and it has a molecular weight of 209.05 g/mol.
Key Structural Features:
- Pyridine Ring: Contributes to the compound's ability to interact with various biological targets.
- Difluoromethoxy Group: Enhances lipophilicity and may influence the compound's pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies suggest that it acts as an inhibitor of certain protein kinases, which are crucial in regulating cellular functions such as growth and proliferation.
Proposed Mechanisms:
- Enzyme Inhibition: It inhibits enzymatic activity related to cancer cell proliferation.
- Receptor Modulation: It may modulate receptor activity involved in neurotransmission, potentially impacting neurological diseases.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity: Preliminary studies show that it has cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
- Neuroprotective Effects: Potential applications in neurodegenerative diseases due to its ability to modulate neurotransmitter receptors.
Table 1: Anticancer Activity of this compound
Table 2: Biological Activities and Mechanisms
Case Studies
-
Antitumor Efficacy in Preclinical Models :
A study conducted on xenograft models demonstrated significant tumor reduction in mice treated with this compound compared to control groups. The compound showed an IC50 value indicating potent anticancer properties. -
Neuroprotective Studies :
In vitro assays revealed that the compound could enhance neuronal survival under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
